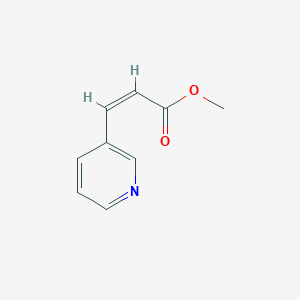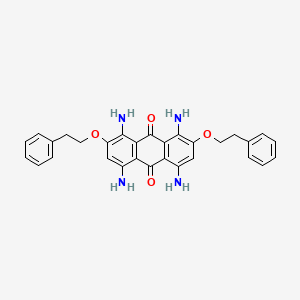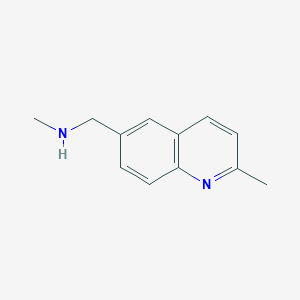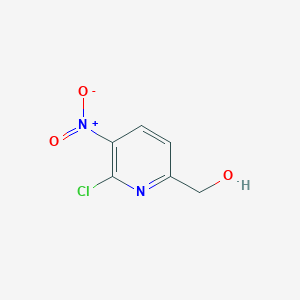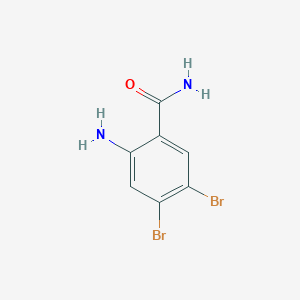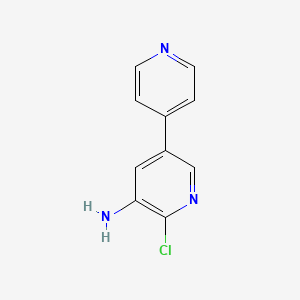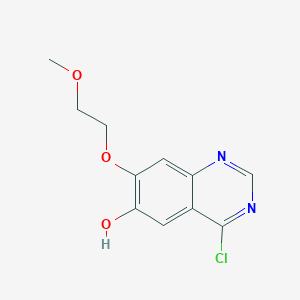
4-Chloro-7-(2-methoxyethoxy)quinazolin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7-(2-methoxyethoxy)quinazolin-6-ol is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives are widely studied due to their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(2-methoxyethoxy)quinazolin-6-ol typically involves the reaction of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline with appropriate reagents under controlled conditions. One common method involves the use of pyridine and 4-ethynylphenylamine in isopropanol, followed by heating at reflux under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product with minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-7-(2-methoxyethoxy)quinazolin-6-ol undergoes various chemical reactions, including:
Substitution Reactions: Involving nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: Leading to the formation of quinazoline derivatives with different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as piperazine can be used under controlled conditions to replace the chlorine atom.
Oxidation: Reagents like ceric ammonium nitrate (CAN) are used for oxidation reactions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the substituents introduced .
Applications De Recherche Scientifique
4-Chloro-7-(2-methoxyethoxy)quinazolin-6-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of other quinazoline derivatives.
Mécanisme D'action
The mechanism of action of 4-Chloro-7-(2-methoxyethoxy)quinazolin-6-ol involves the inhibition of specific protein kinases, such as the epidermal growth factor receptor (EGFR). By inhibiting EGFR, the compound blocks signal transduction pathways that promote tumor cell growth and survival, leading to apoptosis (programmed cell death) of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Erlotinib: Another quinazoline derivative used as an anticancer agent targeting EGFR.
Gefitinib: Similar to erlotinib, used for treating non-small-cell lung cancer.
Tandutinib: A quinazoline derivative that selectively inhibits FLT3 and platelet-derived growth factor receptor (PDGFR).
Uniqueness
4-Chloro-7-(2-methoxyethoxy)quinazolin-6-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for research and therapeutic applications .
Propriétés
IUPAC Name |
4-chloro-7-(2-methoxyethoxy)quinazolin-6-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c1-16-2-3-17-10-5-8-7(4-9(10)15)11(12)14-6-13-8/h4-6,15H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNYJFLEZMRHMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)N=CN=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
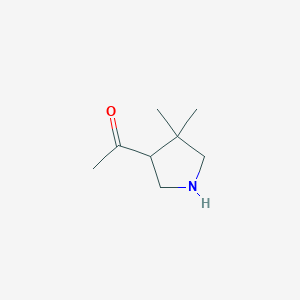

![[4-(3-Chloro-4-hydroxyphenyl)phenyl]-(4-fluoro-3-hydroxyphenyl)methanone](/img/structure/B13141720.png)
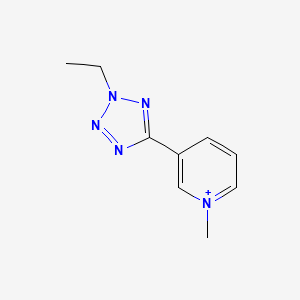
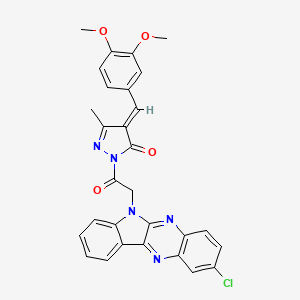

![4-(4-Chlorobenzyl)-7-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13141741.png)
